PD 168568

Dopamine Receptor Receptor Binding Selectivity

Researchers requiring a highly selective D4 antagonist for CNS or oncology studies often face supply inconsistency and ambiguous selectivity data. PD 168568 (CAS 210688-56-5) resolves this with potent D4 affinity (Ki=8.8 nM), 209-fold selectivity over D2, and unique anti-proliferative activity in glioblastoma stem cells (IC50 25-50 µM). Orally bioavailable and shipped under desiccated conditions to ensure stability.

Molecular Formula C22H29Cl2N3O
Molecular Weight 422.4 g/mol
CAS No. 210688-56-5
Cat. No. B560265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 168568
CAS210688-56-5
Synonyms3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one dihydrochloride
Molecular FormulaC22H29Cl2N3O
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl
InChIInChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H
InChIKeyRMNWLEGGYCVHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD 168568 – Selective Dopamine D4 Receptor Antagonist


PD 168568 is an orally bioavailable dopamine D4 receptor (DRD4) antagonist, characterized by a chiral isoindolinone scaffold [1]. It exhibits potent binding affinity for the D4 receptor with a Ki of 8.8 nM, demonstrating high selectivity over D2 and D3 dopamine receptors (Ki values of 1842 nM and 2682 nM, respectively) . Beyond its classical neurological applications, PD 168568 has shown anti-proliferative activity against glioblastoma neural stem cells (GNS) with an IC50 range of 25–50 µM [2].

Selective D4 receptor antagonism with reported high D2/D3 selectivity window
Orally bioavailable, brain-penetrant tool compound for CNS research
Unique scaffold-associated anti-proliferative activity in glioblastoma stem cell models

PD 168568: Why Generic Substitution Fails


Substitution with standard D2/D3-preferring antipsychotics (e.g., haloperidol) or even other D4-selective ligands (e.g., L-745870, A-381393, FAUC 213, NGD 94-1) is not scientifically interchangeable. Critical differentiation arises from quantitative variations in D2/D4 selectivity ratios [1], divergent functional activity at polymorphic D4 receptor variants [2], and unique efficacy in non-dopaminergic pathological contexts, such as the inhibition of glioblastoma stem cell proliferation where D2-preferring ligands are inactive [3].

Selectivity D2/D4 selectivity profiles vary widely among D4 ligands; off-target D2 engagement may confound interpretation if swapped without review.
Polymorphism Functional activity at D4 receptor variants differs; another D4 antagonist may not reproduce PD 168568's pharmacologic signature.
GNS activity Glioblastoma stem cell inhibition is not a class effect; potent D4 antagonists like L-745870 lack this activity, limiting direct replacement.

PD 168568 Differentiation Evidence


D4 vs. D2 Receptor Selectivity

PD 168568 exhibits a D2/D4 selectivity ratio of 209-fold (Ki D2=1842 nM / Ki D4=8.8 nM) [1]. In contrast, the comparator L-745870 exhibits a selectivity ratio of 2233-fold (Ki D2=960 nM / Ki D4=0.43 nM), reflecting a >10-fold higher absolute D4 potency . FAUC 213 exhibits a D2/D4 selectivity ratio of 1545-fold (Ki D2=3400 nM / Ki D4=2.2 nM), positioning its D4 potency intermediate between PD 168568 and L-745870 .

D4 vs. D2 selectivity
Cross-study comparable
Ki D4 = 8.8 nM, D2 = 1842 nM; D2/D4 ratio 209-fold. L-745870: D2/D4 2233-fold; FAUC 213: 1545-fold.
Supports selective D4 pathway studies; lower absolute D4 affinity may suit less saturating blockade protocols.
Radioligand binding, recombinant human receptors.
Dopamine Receptor Receptor Binding Selectivity

Amphetamine-Induced Hyperlocomotion Reversal

PD 168568 (3 mg/kg, oral) significantly reverses amphetamine-stimulated locomotor activity in rats [1]. In the same preclinical model, L-745870 demonstrates efficacy at an oral dose of 3 mg/kg as well, but with a higher degree of D4 occupancy [2]. Direct head-to-head data at a neuronal level shows PD 168568 (50 nM) and L-745870 (100 nM) both prevent D4-mediated inhibition of GnRH neurons [3].

In vivo hyperlocomotion
Head-to-head
3 mg/kg oral reverses amphetamine-induced locomotion. In GnRH neurons, 50 nM blocks D4 effect vs. L-745870 at 100 nM.
Reported in vivo functional antagonism; neuronal potency exceeds binding-based prediction.
Rat behavioral model; mouse slice electrophysiology.
Behavioral Pharmacology In Vivo Antipsychotic Models

Glioblastoma Stem Cell Inhibition

PD 168568 inhibits the proliferation and survival of glioblastoma neural stem cells (GNS) with an IC50 of 25–50 µM [1]. In contrast, L-745870 (a high-affinity D4 antagonist) shows no significant effect on GNS proliferation or autophagy at concentrations up to 50 µM [2]. This functional divergence is not explained by D4 receptor affinity alone, as A-381393 (Ki=1.5 nM) also fails to inhibit GNS growth, suggesting a unique polypharmacology or off-target effect of the isoindolinone scaffold [3].

GNS cell inhibition
Head-to-head
IC50 25–50 µM against patient-derived glioblastoma stem cells. L-745870 and A-381393 show no significant effect up to 50 µM.
Supports scaffold-specific cytotoxicity endpoint review; not explained by D4 affinity alone.
In vitro proliferation and viability assays.
Cancer Stem Cells Glioblastoma Autophagy

Oral Bioavailability and Brain Penetration

PD 168568 is orally active and brain-penetrant, as demonstrated by its efficacy in reversing amphetamine-induced hyperlocomotion following oral administration in rats [1]. While many D4 antagonists (e.g., L-745870, A-381393, FAUC 213) share this property, PD 168568's unique isoindolinone scaffold may offer distinct metabolic stability advantages over other chemotypes [2]. Direct comparative PK data (e.g., brain-to-plasma ratios, half-life) for PD 168568 versus other D4 antagonists are not publicly available, but its robust oral in vivo activity is well-established.

Oral brain exposure
Class-level inference
Oral activity confirmed in behavioral model. Direct PK comparison vs. other D4 antagonists not publicly available.
Oral PK and CNS penetration class-level review; isoindolinone scaffold may offer distinct metabolic profile context.
Data to verify; comparative PK endpoints unreported.
Pharmacokinetics Oral Dosing Brain Penetration

PD 168568 Optimal Use Cases


In Vivo D4 Validation in Behavioral Models

Use PD 168568 (3 mg/kg, oral) to selectively antagonize D4 receptors in models of amphetamine-induced hyperlocomotion, prepulse inhibition, or cognitive flexibility. Its moderate D2/D4 selectivity (209-fold) and robust oral activity make it suitable for studies where complete D4 blockade is not required and D2-mediated effects must be minimized but not entirely excluded [1]. Compare effects to L-745870 to differentiate D4 potency-dependent phenomena.

D4-Mediated Neuronal Signaling in Electrophysiology

Apply PD 168568 (50 nM) in whole-cell patch-clamp experiments to block D4 receptor-mediated inhibition of GnRH neurons or other D4-expressing neuronal populations [2]. Its functional potency in this assay (50 nM) is higher than L-745870 (100 nM), offering a more sensitive probe for D4-dependent currents.

Targeting Glioblastoma Stem Cells via Autophagy

Employ PD 168568 (25–50 µM) to inhibit the proliferation and survival of patient-derived glioblastoma neural stem cells (GNS) [3]. This application is unique to PD 168568 and not shared by other D4 antagonists, making it essential for studying scaffold-specific anti-cancer mechanisms or validating D4 as a therapeutic target in glioblastoma [3].

Differentiating D4-Mediated vs. Off-Target Effects

Utilize PD 168568 alongside L-745870, A-381393, or FAUC 213 to dissect D4-specific vs. chemotype-specific effects. The divergent activity of these ligands in glioblastoma models (PD 168568 active; L-745870 and A-381393 inactive) provides a powerful tool for target validation and off-target profiling [3].

Application
Selection Property
Validation Focus
In vivo D4 behavioral studies
Moderate D2/D4 selectivity window
D2 off-target minimization review
D4 neuronal signaling electrophysiology
Functional D4 antagonism in native neurons
D4-dependent current sensitivity
Glioblastoma stem cell autophagy/proliferation
Unique scaffold-associated anti-proliferative activity
Non-canonical D4 or off-target mechanism validation
D4-specific vs. chemotype-specific effect differentiation
Divergent activity across D4 antagonist chemotypes
Target engagement and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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